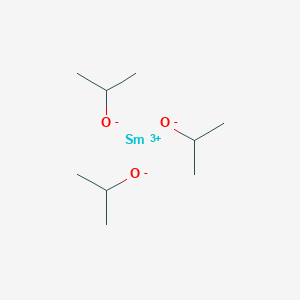

Samarium(III) isopropoxide

Description

The exact mass of the compound Propan-2-olate;samarium(3+) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

3504-40-3 |

|---|---|

Molecular Formula |

C9H24O3Sm |

Molecular Weight |

330.6 g/mol |

IUPAC Name |

propan-2-ol;samarium |

InChI |

InChI=1S/3C3H8O.Sm/c3*1-3(2)4;/h3*3-4H,1-2H3; |

InChI Key |

BVFXJLVXFKLRNG-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sm+3] |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.[Sm] |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of High-Purity Samarium(III) Isopropoxide

Abstract: Samarium(III) isopropoxide, Sm[OCH(CH₃)₂]₃, is a highly valuable organometallic precursor and catalyst in modern synthetic chemistry and materials science. Its utility in facilitating reactions such as asymmetric nitro-Mannich additions and as a building block for advanced samarium-based materials is directly correlated with its purity.[1][2][3] However, its extreme sensitivity to moisture presents significant challenges in its synthesis and handling. This guide provides an in-depth exploration of the most effective methodologies for synthesizing and purifying high-purity this compound. We will dissect the causality behind procedural choices, from precursor preparation to final product validation, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development and materials science.

The Strategic Importance of High-Purity Lanthanide Alkoxides

The Role of Lanthanide Alkoxides in Modern Chemistry

Lanthanide alkoxides, a class of compounds containing a lanthanide metal bonded to one or more alkoxide ligands, have emerged as powerful tools in chemical synthesis. Their unique electronic structures and Lewis acidic nature enable them to catalyze a wide range of organic transformations, often with high selectivity and efficiency.[4] They are instrumental in polymerization, the formation of carbon-carbon bonds, and as precursors for the synthesis of advanced materials like phosphors, high-performance magnets, and specialized ceramics.[3][5]

This compound: Properties and Key Applications

This compound is a cream-colored, moisture-sensitive solid that is soluble in various organic solvents.[1][6] Its physical properties are summarized in Table 1. The compound is a versatile catalyst and is particularly noted for its use in stereoselective reactions.[2][7] Furthermore, it serves as a single-source precursor in the fabrication of samarium oxide (Sm₂O₃) thin films and nanoparticles, materials with significant catalytic and optical applications.[3]

The Criticality of Anhydrous Conditions

The primary challenge in the synthesis and handling of this compound is its profound hydrolytic instability.[1][2][8] Exposure to even trace amounts of water leads to the formation of non-volatile hydroxides or oxides, which contaminates the final product and deactivates its catalytic potential. Therefore, all manipulations must be conducted under strictly anhydrous and anaerobic conditions, typically using a glovebox or Schlenk line techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Sm[OCH(CH₃)₂]₃ | [6][7][9] |

| Molecular Weight | 327.62 g/mol | [1][10] |

| Appearance | White to cream-colored powder or chunks | [6][9] |

| Boiling Point | 210-230 °C / 0.01 mmHg | [6][8] |

| Hydrolytic Sensitivity | High; reacts with water | [1][2] |

| Common Purity | 98% - 99.999% | [9][11] |

Precursor Selection and Preparation: The Foundation of Purity

The quality of the final product is intrinsically linked to the purity of the starting materials. The most common and cost-effective precursor for this compound is Samarium(III) chloride (SmCl₃).

The Imperative of Anhydrous Samarium(III) Chloride

Commercially available Samarium(III) chloride is typically the hexahydrate form (SmCl₃·6H₂O), which is unsuitable for direct use. Simple heating of the hydrate is ineffective as it leads to the formation of samarium oxychloride (SmOCl), a stable and unreactive impurity. The rigorous exclusion of water is paramount, necessitating a dedicated dehydration step.

Protocol 1: Dehydration of SmCl₃·6H₂O via the Ammonium Chloride Route

This is the most reliable and widely used laboratory method for producing high-purity anhydrous SmCl₃.[12][13] The process involves the in-situ formation of an ammonium salt intermediate, which suppresses oxychloride formation.

Causality: The addition of ammonium chloride creates the intermediate complex (NH₄)₂[SmCl₅]. Upon heating, this complex decomposes to yield anhydrous SmCl₃, while the ammonium chloride sublimes away, effectively removing water and preventing hydrolysis.[13]

Methodology:

-

In a fume hood, thoroughly mix SmCl₃·6H₂O with 4-6 molar equivalents of NH₄Cl in a quartz or porcelain crucible.

-

Place the crucible in a tube furnace under a slow flow of inert gas (e.g., Argon).

-

Slowly heat the mixture to 100-120 °C and hold for 1-2 hours to remove physically adsorbed water.

-

Gradually increase the temperature to 350-400 °C over 3-4 hours. Ammonium chloride will sublime and deposit in the cooler parts of the tube.

-

Hold at 400 °C for 2-3 hours until all NH₄Cl has sublimed, leaving a pale yellow powder of anhydrous SmCl₃.[13]

-

Cool the furnace to room temperature under the inert gas flow.

-

Immediately transfer the anhydrous SmCl₃ to an inert atmosphere glovebox for storage and use.

Synthesis Methodologies for this compound

Two primary routes are prevalent for the synthesis of this compound: the salt metathesis reaction using anhydrous SmCl₃ and the direct reaction with samarium metal.

Caption: Figure 1: Comparison of Primary Synthesis Routes.

The Salt Metathesis Route: A Reliable and High-Yield Approach

This method involves the reaction of anhydrous SmCl₃ with a stoichiometric amount of an alkali metal isopropoxide, typically sodium isopropoxide (NaO-iPr) or lithium isopropoxide. The driving force is the precipitation of the insoluble alkali metal chloride (NaCl or LiCl).

Protocol 2: Synthesis from Anhydrous SmCl₃ and Sodium Isopropoxide

Causality: This is a classic double displacement reaction. The thermodynamic stability of the sodium chloride lattice drives the reaction to completion, leaving the desired samarium alkoxide in solution. The choice of solvent is critical; it must be anhydrous and capable of dissolving the samarium alkoxide but not the salt byproduct.

Methodology:

-

All operations must be performed in an inert atmosphere glovebox or using Schlenk techniques.

-

Prepare a stock solution of sodium isopropoxide by reacting clean sodium metal with anhydrous isopropanol in a suitable solvent like toluene. Titrate to confirm concentration.

-

To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add anhydrous SmCl₃ (1 equivalent).

-

Add anhydrous toluene or THF to the flask to create a slurry.

-

Slowly add a stoichiometric amount of the sodium isopropoxide solution (3 equivalents) to the SmCl₃ slurry at room temperature with vigorous stirring.

-

After the addition is complete, gently heat the reaction mixture to reflux for 12-24 hours to ensure complete reaction.

-

Cool the mixture to room temperature. A fine white precipitate of NaCl will be visible.

-

Separate the crude product solution from the NaCl precipitate via cannula filtration or centrifugation in the glovebox.

-

Wash the precipitate with fresh anhydrous solvent (toluene or THF) to recover any entrained product. Combine the filtrate and washings.

-

Remove the solvent under reduced pressure to yield crude, solid this compound.

Purification to High-Purity Grade

For most applications, particularly in catalysis and electronics, the crude product must be rigorously purified. The method of choice is vacuum sublimation, which leverages the compound's volatility.[6][8]

Caption: Figure 2: Workflow for High-Purity Purification.

Protocol 3: Purification by High-Vacuum Sublimation

Causality: this compound has a sufficiently high vapor pressure at elevated temperatures and low pressures to transition directly from a solid to a gas (sublime). Non-volatile impurities, such as samarium oxides, hydroxides, or residual salts, are left behind. The gaseous product then crystallizes on a cooled surface, yielding a product of very high purity.

Methodology:

-

In a glovebox, load the crude this compound into a vacuum sublimation apparatus.

-

Assemble the apparatus and attach it to a high-vacuum Schlenk line equipped with a liquid nitrogen trap.

-

Slowly evacuate the sublimator to a pressure of <0.01 mmHg.

-

Once under high vacuum, begin circulating coolant (water or a chiller fluid) through the cold finger.

-

Gently heat the bottom of the sublimator using a heating mantle or oil bath. The target temperature is typically between 180-220 °C.

-

The product will sublime and deposit as a crystalline solid on the cold finger over several hours.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Vent the apparatus with an inert gas (e.g., Argon or Nitrogen) and immediately transfer it into a glovebox.

-

Carefully scrape the purified, crystalline this compound from the cold finger into a clean, pre-weighed storage vessel.

Table 2: Expected Purity Levels from Different Purification Techniques

| Technique | Typical Purity Achieved | Key Impurities Removed |

| Solvent Washing/Precipitation | 95 - 98% | Soluble byproducts, excess reagents |

| Recrystallization | 98 - 99.5% | Soluble impurities, structural isomers |

| Vacuum Sublimation | > 99.9% | Non-volatile species (salts, oxides, hydroxides) |

Characterization and Quality Control

Validation of the final product's identity and purity is a non-negotiable step. A combination of techniques should be employed to provide a comprehensive assessment.

-

Complexometric Titration: This method determines the exact samarium metal content (%Sm) in the final product, providing a measure of bulk purity.[9]

-

¹H and ¹³C NMR Spectroscopy: In an anhydrous deuterated solvent (e.g., C₆D₆ or THF-d₈), NMR confirms the presence of the isopropoxide ligands and the absence of residual solvent or organic impurities. The spectrum should show a characteristic septet and doublet for the methine and methyl protons, respectively.

-

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to confirm the presence of key functional groups. Look for strong C-O stretching bands (~1100-1170 cm⁻¹) and the Sm-O stretching frequency (~400-600 cm⁻¹). The absence of a broad -OH band (~3200-3600 cm⁻¹) is critical to confirm anhydrous conditions.

-

Trace Metals Analysis: For applications in electronics or high-performance catalysis, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) is used to quantify trace metallic impurities, confirming a purity of ">99.9% trace metals basis".[7]

Safe Handling and Storage

Given its reactivity, stringent handling and storage protocols are mandatory to maintain the integrity of high-purity this compound.

-

Handling: All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) with oxygen and moisture levels below 1 ppm. A glovebox is the ideal environment.

-

Storage: The product should be stored in a sealed, airtight container (e.g., an ampule sealed under vacuum or a vial with a PTFE-lined cap) inside an inert atmosphere glovebox.

-

Safety: this compound is a flammable solid and can cause skin, eye, and respiratory irritation.[7][10] Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and compatible gloves, must be worn.

Conclusion

The synthesis of high-purity this compound is a technically demanding process that hinges on the meticulous exclusion of water and atmospheric oxygen at every stage. By starting with properly prepared anhydrous precursors, employing reliable synthetic routes like salt metathesis, and conducting rigorous purification via vacuum sublimation, it is possible to consistently produce material with the purity required for the most sensitive applications. The analytical validation of the final product is a crucial, self-validating step that ensures the material meets the high standards demanded by modern research and development.

References

-

[12] Chemeurope.com. Samarium(III) chloride. Available at: [Link]

-

[13] Wikipedia. Samarium(III) chloride. Available at: [Link]

-

[6] American Elements. This compound CAS #: 3504-40-3. Available at: [Link]

-

[10] PubChem. This compound | C9H21O3Sm | CID 2734138. Available at: [Link]

-

[9] Ereztech. This compound | Samarium i-propoxide | C9H21O3Sm. Available at: [Link]

-

[14] ACS Publications. Heterometallic 3d–4f Alkoxide Precursors for the Synthesis of Binary Oxide Nanomaterials | Inorganic Chemistry. Available at: [Link]

-

ElectronicsAndBooks. A New Preparation of Lanthanide Alkoxides, and some Applications in Catalysis. Available at: [Link]

-

[3] UNL Digital Commons. Synthesis and applications of lanthanide sulfides and oxides. Available at: [Link]

-

[15] ResearchGate. Heterometallic Group 4–Lanthanide Oxo-alkoxide Precursors for Synthesis of Binary Oxide Nanomaterials | Request PDF. Available at: [Link]

-

[16] Caltech.edu. Teaching an Old Metal New Tricks. Available at: [Link]

-

[17] Walsh Medical Media. Samarium Metal-Induced Reactions: Synthesis of Diverse Organic Compounds. Available at: [Link]

-

[4] MDPI. Synthesis, Properties and Applications of Lanthanide and Actinide Molecular Compounds. Available at: [Link]

Sources

- 1. This compound | 3504-40-3 [m.chemicalbook.com]

- 2. This compound | 3504-40-3 [amp.chemicalbook.com]

- 3. "Synthesis and applications of lanthanide sulfides and oxides" by Christopher Mark Marin [digitalcommons.unl.edu]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Samarium(III) IsopropoxideCAS #: 3504-40-3 [eforu-chemical.com]

- 7. サマリウム(III)イソプロポキシド 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. parchem.com [parchem.com]

- 9. This compound | Samarium i-propoxide | C9H21O3Sm - Ereztech [ereztech.com]

- 10. This compound | C9H21O3Sm | CID 2734138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. americanelements.com [americanelements.com]

- 12. Samarium(III)_chloride [chemeurope.com]

- 13. Samarium(III) chloride - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Teaching an Old Metal New Tricks - www.caltech.edu [caltech.edu]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to the Characterization of Samarium(III) Isopropoxide Powder

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential techniques for the characterization of Samarium(III) isopropoxide powder. As a moisture-sensitive, paramagnetic solid, its proper characterization is crucial for its application in catalysis, materials science, and pharmaceutical development. This document moves beyond a simple listing of methods to provide a deeper understanding of the "why" behind the "how," ensuring robust and reproducible results.

Introduction: The Significance of this compound

This compound, Sm[OCH(CH₃)₂]₃, is a metal alkoxide that serves as a critical precursor in the synthesis of various advanced materials.[1][2] Its utility stems from its ability to undergo controlled hydrolysis and thermal decomposition, making it an ideal candidate for the sol-gel synthesis of samarium-containing oxides, catalysts, and doped materials.[3][4] The unique electronic properties of the samarium(III) ion also make its compounds interesting for applications in optics and magnetism.[5]

However, the compound's reactivity, particularly its extreme sensitivity to moisture, presents significant handling challenges.[6][7] Furthermore, the paramagnetic nature of the Sm(III) ion (f⁵ configuration) influences several of its spectroscopic properties, requiring specialized approaches for data acquisition and interpretation.[5][8] This guide provides the foundational knowledge and detailed protocols to navigate these complexities.

Prerequisite: Handling and Storage of an Air-Sensitive Compound

Before any characterization can begin, it is paramount to establish proper handling procedures for this air-sensitive material.[1]

Core Principle: The primary objective is to prevent hydrolysis of the samarium-isopropoxide bond by atmospheric moisture. This reaction is often rapid and irreversible, leading to the formation of samarium hydroxides or oxides and isopropanol, which will compromise all subsequent analyses.[6]

Step-by-Step Handling Protocol:

-

Inert Atmosphere: All manipulations of this compound powder must be performed under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.[1][7] The moisture and oxygen levels within the glovebox should be maintained below 1 ppm.

-

Appropriate Labware: Use oven-dried (minimum 120 °C for several hours) or flame-dried glassware and stainless-steel spatulas.[9] Avoid plastic containers or instruments that may retain moisture or react with the compound.

-

Weighing: Weigh the powder within the glovebox using an analytical balance.

-

Sample Sealing: For analyses performed outside the glovebox, the sample must be sealed in an airtight container or sample holder. The specific sealing method will depend on the analytical technique.

Structural Characterization: X-ray Diffraction (XRD)

Causality: Powder X-ray diffraction is the primary technique for identifying the crystalline phases present in the this compound powder. It is essential to confirm the identity of the material and to rule out the presence of crystalline impurities, such as samarium oxide or hydroxide, which could form upon exposure to air.

Expected Outcome:

Experimental Protocol for XRD:

-

Sample Preparation: Inside a glovebox, finely grind a small amount of this compound powder using an agate mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a zero-background sample holder. To prevent atmospheric exposure during the measurement, an airtight dome or a sealed capillary should be used.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): A wide scan range, for example, 10-80°, is recommended for initial characterization.

-

Scan Speed: A slow scan speed (e.g., 1-2°/min) is used to obtain good signal-to-noise ratio.

-

-

Data Analysis: The resulting diffractogram is compared with reference patterns from crystallographic databases (if available) or with patterns of potential impurities like samarium oxide.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy probes the vibrational modes of the molecules in the sample, providing a "fingerprint" spectrum that is characteristic of the compound's chemical bonds and structure. For this compound, FTIR is particularly useful for confirming the presence of the isopropoxide ligands and for detecting the presence of hydroxyl groups, which would indicate hydrolysis.

Expected Spectral Features:

The FTIR spectrum of this compound is expected to be dominated by the vibrational modes of the isopropoxide groups. Key expected absorption bands are summarized in the table below. The most critical region to monitor for sample degradation is around 3200-3600 cm⁻¹, where the O-H stretching vibration of hydroxyl groups would appear.[11] A pure sample should show no significant absorption in this region.

| Wavenumber Range (cm⁻¹) | Assignment |

| 2800-3000 | C-H stretching vibrations of methyl groups |

| 1300-1400 | C-H bending vibrations |

| 1100-1200 | C-O stretching vibrations |

| 900-1000 | Sm-O-C stretching vibrations |

| < 600 | Sm-O stretching vibrations |

Experimental Protocol for FTIR:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Inside a glovebox, place a small amount of the powder directly onto the ATR crystal (e.g., diamond).

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Nujol Mull):

-

In a glovebox, grind a small amount of the powder with a drop of Nujol (mineral oil) to form a paste.

-

Spread the paste between two KBr or CsI plates.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the KBr/CsI plates.

-

Collect the sample spectrum.

-

Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Thermal Stability and Decomposition: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Causality: TGA and DSC are essential for understanding the thermal stability of this compound and its decomposition pathway to samarium oxide. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.[2] This information is critical for designing calcination processes in the synthesis of samarium-containing materials.

Expected Thermal Events:

The thermal decomposition of this compound is expected to occur in multiple steps.[12]

-

Sublimation/Vaporization: A mass loss without decomposition may be observed at lower temperatures under vacuum.

-

Decomposition: A significant mass loss will occur as the isopropoxide ligands are removed. This process may be complex, involving the formation of intermediate oxo-isopropoxide species. The final product of decomposition in an oxidizing atmosphere (air) will be Samarium(III) oxide (Sm₂O₃).

The theoretical weight percentage of Sm₂O₃ remaining after complete decomposition of Sm[OCH(CH₃)₂]₃ is approximately 53.2%. Any deviation from this value can indicate impurities or incomplete reaction. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition events.

Experimental Protocol for TGA/DSC:

-

Sample Preparation: Inside a glovebox, accurately weigh 5-10 mg of the powder into a TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Purge Gas: Use an inert gas (e.g., nitrogen or argon) or an oxidizing gas (e.g., air or oxygen) depending on the desired information. A typical flow rate is 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the final decomposition, typically 800-1000 °C. A heating rate of 10 °C/min is common.

-

-

Data Analysis: Analyze the TGA curve for mass loss steps and the DSC curve for corresponding thermal events. The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum decomposition rates.

Solution State Characterization: Paramagnetic Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy in solution provides information about the structure and dynamics of molecules. However, the paramagnetic Sm(III) center in this compound significantly influences the NMR spectrum, causing large chemical shifts (paramagnetic shifts) and line broadening.[5][13] While this complicates the interpretation, it can also provide valuable information about the electronic structure of the complex.[8]

Challenges and Considerations:

-

Solvent Selection: Anhydrous, deuterated solvents in which the compound is soluble and stable are required (e.g., benzene-d₆, toluene-d₈). The solvent must be rigorously dried and degassed.

-

Broadening: The paramagnetic nature of Sm(III) leads to rapid nuclear relaxation, resulting in broad NMR signals.[14]

-

Shift Range: The chemical shifts of protons and carbons close to the samarium center can be shifted far outside the normal diamagnetic range.

Experimental Protocol for NMR:

-

Sample Preparation: Inside a glovebox, dissolve a small amount of this compound in the chosen anhydrous, deuterated solvent in an NMR tube. The NMR tube should be flame-dried and cooled under an inert atmosphere.

-

Data Acquisition:

-

Use a high-field NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra. A wider spectral width than for diamagnetic samples will be necessary.

-

Due to rapid relaxation, short relaxation delays can be used.

-

-

Data Interpretation: The assignment of the broadened and shifted signals can be challenging. Comparison with the spectra of diamagnetic analogues (e.g., La(III) or Lu(III) isopropoxides) can be helpful in estimating the diamagnetic contribution to the chemical shift. The remaining paramagnetic shift provides insights into the magnetic properties of the complex.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of this compound powder requires a suite of analytical techniques, each providing a unique piece of the puzzle. From ensuring sample integrity through proper handling to elucidating its structure, thermal stability, and solution behavior, the methodologies outlined in this guide provide a robust framework for researchers. By understanding the principles behind each technique and adhering to rigorous experimental protocols, scientists can confidently utilize this important precursor for the development of next-generation materials.

References

-

AKS676 SAMARIUM ISOPROPOXIDE. Gelest, Inc.[Link]

-

Synthesis, structure and paramagnetic NMR analysis of a series of lanthanide-containing [LnTi6O3(OiPr)9(salicylate)6] cages. (2017). Dalton Transactions. [Link]

-

AKS676 SAMARIUM ISOPROPOXIDE Safety Data Sheet. Gelest, Inc.[Link]

-

Preparation of some alkoxides and phenoxides of samarium. (1974). ResearchGate. [Link]

-

Synthesis and some properties of yttrium and lanthanide isopropoxides. (1966). Inorganic Chemistry. [Link]

-

Perovskite alkali metal samarium borohydrides: crystal structures and thermal decomposition. (2017). Dalton Transactions. [Link]

-

Lanthanide paramagnetic probes for NMR spectroscopic studies of fast molecular conformational dynamics and temperature control. Effective six-site proton exchange in 18-crown-6 by exchange spectroscopy. (2012). PubMed. [Link]

-

This compound CAS #: 3504-40-3. E FORU Materials Inc. [Link]

-

Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

-

XRD spectra of lanthanide oxides. (n.d.). ResearchGate. [Link]

-

Heterometallic 3d–4f Alkoxide Precursors for the Synthesis of Binary Oxide Nanomaterials. (2023). Inorganic Chemistry. [Link]

-

Powder XRD patterns of the lanthanide oxides mixture (lower spectrum)... (n.d.). ResearchGate. [Link]

-

Lanthanide(III) Oxide Nanocomposites with Hexafluoroisopropylidine-based Polyimides. (2002). ResearchGate. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

-

PARAMAGNETIC NMR SPECTROSCOPY AS A TOOL FOR STUDYING THE ELECTRONIC STRUCTURES OF LANTHANIDE AND TRANSITION METAL COMPLEXES. (2019). INEOS OPEN. [Link]

-

Advances in Structurally Characterized Lanthanide Alkoxide, Aryloxide, and Silyloxide Compounds. (2018). Chemical Reviews. [Link]

-

This compound. (n.d.). Ereztech. [Link]

-

Handling air-sensitive reagents AL-134. MIT. [Link]

-

Synthesis and Characterization of Solvated Lanthanide(II) Bis(triisopropylsilyl)phosphide Complexes. (2014). PubMed Central. [Link]

-

A facile hydrothermal approach to the synthesis of nanoscale rare earth hydroxides. (2015). PubMed Central. [Link]

-

Synthesis and characterization of solvated lanthanide(II) bis(triisopropylsilyl)phosphide complexes. (2014). ChemRxiv. [Link]

-

Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol. (2018). Scientific Research Publishing. [Link]

-

31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. (2025). ACS Publications. [Link]

-

(a) Powder X-ray diffraction (PXRD) pattern of lanthanum cobalt oxide... (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

NMR Spectroscopy of Paramagnetic Compounds. Department of Chemistry, University of Rochester. [Link]

-

Preparation of Rare Earth Hydroxide and Oxide Nanoparticles by Precipitation Method. (2025). ResearchGate. [Link]

-

What Is Sol-gel Synthesis?. (2025). YouTube. [Link]

-

Raman and FTIR Micro Spectroscopy. Research of powder and other dispersed materials. [Link]

-

Sol–gel process. Wikipedia. [Link]

-

Samarium crystal structures. WebElements. [Link]

-

Aldol Condensation of β-Diketones and β-Ketoesters with Aldehydes Catalyzed by Samarium (III) Iodide. (1996). R Discovery. [Link]

- Method for preparing rare-earth oxide or composite rare-earth oxide nano-powder by molten salt synthesis.

-

Sol-gel synthesis and properties of Sm modified TiO2 nanopowders. (2018). Bulgarian Chemical Communications. [Link]

-

Rare earth oxide based electrocatalysts: synthesis, properties and applications. (2023). Chemical Society Reviews. [Link]

-

Multimodal Imaging Using Raman Spectroscopy and FTIR in a Single Analytical Instrument with a Microscope (Infrared Raman Microscopy AIRsight, Shimadzu): Opportunities and Applications. (2024). MDPI. [Link]

-

Synthesis of Gold Nanoparticles over CoAl Mixed Oxide for Ethanol Oxidation Reaction. (2021). MDPI. [Link]

-

Preparation of Nanomaterials by Sol-Gel Method | Step-by-Step Explanation. (2025). YouTube. [Link]

-

Samarium Diiodide-Mediated Reactions in Total Synthesis. (2012). PubMed Central. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Samarium(III) IsopropoxideCAS #: 3504-40-3 [eforu-chemical.com]

- 3. youtube.com [youtube.com]

- 4. Sol–gel process - Wikipedia [en.wikipedia.org]

- 5. Synthesis, structure and paramagnetic NMR analysis of a series of lanthanide-containing [LnTi6O3(OiPr)9(salicylate)6] cages - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. 异丙氧基钐(III) 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. gelest.com [gelest.com]

- 8. Lanthanide paramagnetic probes for NMR spectroscopic studies of fast molecular conformational dynamics and temperature control. Effective six-site proton exchange in 18-crown-6 by exchange spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. web.mit.edu [web.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. Raman and FTIR Micro Spectroscopy - Research of powder and other dispersed materials - Novazii Analytics GmbH [novazii.com]

- 12. benchchem.com [benchchem.com]

- 13. ineosopen.org [ineosopen.org]

- 14. 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Samarium(III) Isopropoxide in Organic Solvents: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract

Samarium(III) isopropoxide (Sm[OCH(CH₃)₂]₃) is a highly reactive organometallic compound increasingly utilized as a catalyst and precursor in materials science and chemical synthesis.[1] Its efficacy in these applications is critically dependent on its solubility and behavior in organic solvents. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, synthesizes available qualitative data, and presents a robust experimental framework for its quantitative determination. Addressing the current gap in publicly available quantitative data, this document offers field-proven insights and a self-validating protocol to empower researchers in optimizing their experimental designs.

Introduction to this compound: Properties and Significance

This compound, also known as samarium triisopropoxide, is a metal alkoxide characterized by the chemical formula Sm[OCH(CH₃)₂]₃. It typically appears as a white to cream-colored powder or chunks and is notable for its high reactivity, particularly its sensitivity to moisture.[1][2][3] The compound is classified as a flammable solid and readily hydrolyzes upon contact with water, a critical consideration for its handling and storage.[3][4][5]

The primary utility of this compound lies in its role as a catalyst, often in conjunction with other ligands, for sophisticated organic transformations such as asymmetric nitro-Mannich reactions.[2] Its solubility in non-aqueous solvents is paramount, as it enables its use in homogeneous catalysis, allowing for precise control over reaction conditions and stoichiometry.

Key Physicochemical Properties:

Core Principles Governing Solubility of Lanthanide Alkoxides

The solubility of metal alkoxides like this compound is not governed by simple polarity rules alone. It is a complex interplay of molecular association, solvent coordination, and steric effects. Understanding these underlying principles is essential for solvent selection and experimental design.

2.1 The Role of Molecular Association (Oligomerization) Metal alkoxides exhibit a strong tendency to form oligomeric or polymeric structures through bridging alkoxy groups.[8] This association is driven by the metal center's desire to achieve a higher coordination number.

-

Causality: The degree of oligomerization is a primary determinant of solubility. Higher-order polymers are often less soluble due to their increased molecular weight and stronger intermolecular forces. The low solubility of many metal alkoxides in their parent alcohols is often attributed to this phenomenon.[9]

2.2 Steric Hindrance of the Alkyl Group The size and branching of the alkyl group on the alkoxide ligand play a crucial role in controlling oligomerization.

-

Expert Insight: The bulky isopropoxide group [(CH₃)₂CHO⁻] provides more steric hindrance than smaller groups like methoxide or ethoxide. This steric bulk can limit the degree of association, which generally enhances solubility in non-polar organic solvents.[8] Replacing a linear alkyl group with a branched one, such as tert-butyl, typically increases volatility and solubility by further decreasing molecular complexity.[8]

2.3 Solvent-Solute Interactions The principle of "like dissolves like" provides a foundational guide.[10]

-

Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF) can coordinate to the electrophilic samarium center. This interaction can break down oligomeric structures into smaller, more soluble adducts.

-

Non-Polar Solvents: In non-polar hydrocarbon solvents (e.g., hexane, toluene), solubility is favored for less associated, more sterically shielded metal alkoxides.

-

Protic Solvents: Protic solvents like alcohols or water are generally unsuitable. This compound reacts rapidly with these solvents, leading to hydrolysis and the formation of insoluble samarium hydroxide or oxide species.[2][3][5]

2.4 Temperature Effects For most solid solutes, solubility increases with temperature.[11][12]

-

Experimental Rationale: This is because the dissolution process is often endothermic, meaning energy is required to break the solute's crystal lattice. Heating a suspension of this compound in a suitable solvent can significantly increase the amount that dissolves. However, care must be taken to avoid solvent boiling or thermal decomposition of the alkoxide.

Diagram: Factors Influencing Metal Alkoxide Solubility

Caption: Gravimetric method for determining this compound solubility.

Conclusion

While quantitative solubility data for this compound remains a notable gap in the scientific literature, a robust understanding of its behavior can be derived from fundamental chemical principles and data from analogous lanthanide compounds. It is demonstrably reactive with protic solvents and is expected to be soluble in common non-polar and polar aprotic organic solvents such as toluene, hexane, and THF. This guide provides the theoretical foundation and a detailed, trustworthy experimental protocol for researchers to generate the precise solubility data required for their specific applications, thereby enabling more controlled and reproducible outcomes in catalysis and materials synthesis.

References

-

This compound | Samarium i-propoxide | C9H21O3Sm - Ereztech. [Link]

-

This compound CAS #: 3504-40-3 - American Elements. [Link]

-

This compound | C9H21O3Sm | CID 2734138 - PubChem. [Link]

-

Lanthanum Isopropoxide - Epivalence. [Link]

-

LANTHANUM ISOPROPOXIDE One Chongqing Chemdad Co. ,Ltd. [Link]

-

Metal Alkoxides and Diketonates - Gelest, Inc. [Link]

- US Patent 6444862B1 - Synthesis and isolation of metal alkoxides - Google P

-

Factors Affecting Solubility - YouTube. [Link]

-

Solubility Studies on Lanthanide Oxides, Hydroxides, and Their Solid Solutions - Kyoto University Research Information Repository. [Link]

-

Unit 4: Solubility and Factors Affecting Solubility. [Link]

-

Factors affecting Solubility - GeeksforGeeks. [Link]

-

Application of metal alkoxides in the synthesis of oxides - ResearchGate. [Link]

-

Three Factors Affecting the Solubility of a Solution - Chemistry Notes. [Link]

Sources

- 1. This compound | Samarium i-propoxide | C9H21O3Sm - Ereztech [ereztech.com]

- 2. This compound | 3504-40-3 [amp.chemicalbook.com]

- 3. This compound | 3504-40-3 [m.chemicalbook.com]

- 4. This compound | C9H21O3Sm | CID 2734138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. scbt.com [scbt.com]

- 7. Samarium(III) IsopropoxideCAS #: 3504-40-3 [eforu-chemical.com]

- 8. gelest.com [gelest.com]

- 9. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]

- 10. chemistrynotes.com [chemistrynotes.com]

- 11. chemistrytalk.org [chemistrytalk.org]

- 12. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

An In-Depth Technical Guide to the Thermal Stability of Samarium(III) Isopropoxide

Foreword: Navigating the Thermal Landscape of Lanthanide Precursors

To the researchers, scientists, and drug development professionals delving into the world of advanced materials and novel therapeutic agents, the choice of precursor is paramount. Samarium(III) isopropoxide, a key player in the synthesis of samarium-based materials, presents a unique set of properties. Its utility is intrinsically linked to its thermal behavior; understanding its stability, decomposition pathways, and the nature of its transformation is critical for harnessing its full potential. This guide is designed to provide a comprehensive, in-depth exploration of the thermal stability of this compound, moving beyond a simple recitation of facts to offer a narrative grounded in scientific causality and practical application. We will dissect the "why" behind experimental choices and equip you with the knowledge to confidently employ this versatile precursor in your research and development endeavors.

This compound: A Molecular Profile

This compound, with the chemical formula Sm[OCH(CH₃)₂]₃, is a moisture-sensitive, flammable solid that typically appears as a white to cream-colored powder or chunks[1][2]. Its molecular structure and reactivity are central to its function as a precursor, particularly in the realm of materials science and catalysis.

| Property | Value | Reference |

| Chemical Formula | C₉H₂₁O₃Sm | [1] |

| Molecular Weight | 327.62 g/mol | [1] |

| Appearance | White to cream powder or chunks | [2] |

| Boiling Point | 210-230 °C at 0.01 mmHg | [3] |

| Sensitivity | Moisture sensitive, hydrolyzes with water | [1] |

The reactivity of the samarium-oxygen-carbon bonds in the isopropoxide ligands makes this compound an excellent precursor for the formation of samarium oxide (Sm₂O₃) through thermal decomposition or sol-gel processes. The bulky isopropoxide groups also contribute to its solubility in certain organic solvents, facilitating its use in solution-based synthesis routes.

The Crux of the Matter: Thermal Decomposition of this compound

The thermal stability of this compound is a critical parameter that dictates its handling, storage, and application. While detailed, publicly available TGA/DSC data specifically for pure Sm(OCH(CH₃)₂)₃ is limited, we can construct a comprehensive understanding by examining related lanthanide alkoxides and the known chemistry of samarium compounds.

Decomposition Onset and Final Product

Studies on various samarium alkoxides indicate that they generally decompose upon heating. For instance, some samarium alkoxides have been reported to decompose at approximately 300°C under reduced pressure. The final product of the thermal decomposition of this compound, irrespective of the atmosphere, is consistently identified as samarium(III) oxide (Sm₂O₃)[4][5]. This transformation is the cornerstone of its application as a precursor for samarium-based ceramics and catalysts.

The overall decomposition reaction can be represented as:

2 Sm[OCH(CH₃)₂]₃(s) + Heat → Sm₂O₃(s) + Gaseous byproducts

The Dual Pathways of Decomposition: Hydrolytic vs. Anhydrous

The decomposition mechanism of this compound is heavily influenced by the presence or absence of water. Its high sensitivity to moisture means that hydrolysis is a key competing and often initiating reaction.

A. Hydrolytic Pathway: The Sol-Gel Connection

In the presence of moisture, even trace amounts from the atmosphere, this compound readily undergoes hydrolysis. This process involves the nucleophilic attack of water on the electron-deficient samarium center, leading to the replacement of isopropoxide ligands with hydroxyl groups and the liberation of isopropanol.

Step 1: Hydrolysis Sm(OR)₃ + H₂O → Sm(OR)₂(OH) + ROH Sm(OR)₂(OH) + H₂O → Sm(OR)(OH)₂ + ROH Sm(OR)(OH)₂ + H₂O → Sm(OH)₃ + ROH (where R = -CH(CH₃)₂)

These hydrolysis steps are followed by condensation reactions, where the newly formed hydroxyl groups react with each other or with remaining isopropoxide groups to form Sm-O-Sm bridges, eliminating water or isopropanol in the process.

Step 2: Condensation Sm-OH + HO-Sm → Sm-O-Sm + H₂O (Olation) Sm-OR + HO-Sm → Sm-O-Sm + ROH (Alcoxolation)

This cascade of hydrolysis and condensation reactions is the fundamental principle behind the sol-gel synthesis of samarium oxide nanoparticles from this compound[6]. The resulting gel is then calcined at elevated temperatures to remove residual organic components and crystallize the samarium oxide.

B. Anhydrous Pathway: Direct Thermal Fragmentation

In a strictly inert atmosphere, the thermal decomposition of this compound proceeds through the direct fragmentation of the isopropoxide ligands. This process is more complex and can involve several competing reactions, including:

-

β-Hydride Elimination: This is a common decomposition pathway for metal alkoxides, leading to the formation of an alkene (propene), an alcohol (isopropanol), and a samarium-oxygen bond.

-

Homolytic Cleavage: At higher temperatures, the Sm-O or O-C bonds can break homolytically to generate radicals, which can then undergo a variety of secondary reactions.

The gaseous byproducts of this pathway are expected to be a mixture of propene, isopropanol, and potentially other hydrocarbons and oxygenated species, depending on the specific decomposition temperature and reaction conditions.

The following diagram illustrates the two primary decomposition pathways:

Caption: Decomposition pathways of this compound.

Experimental Analysis of Thermal Stability: A Methodological Framework

To rigorously characterize the thermal stability of this compound, a combination of thermoanalytical techniques is employed. Given its air and moisture sensitivity, all sample handling and analysis must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Simultaneous TGA/DSC analysis is the cornerstone for evaluating thermal stability.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This provides quantitative information on decomposition temperatures, the number of decomposition steps, and the mass of the final residue.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. This reveals whether decomposition events are endothermic or exothermic and can identify phase transitions.

Expected TGA/DSC Profile:

A hypothetical TGA/DSC curve for the anhydrous thermal decomposition of this compound would likely exhibit the following features:

-

Initial Stable Region: No significant mass loss until the onset of decomposition.

-

Decomposition Step(s): One or more distinct mass loss steps corresponding to the removal of the isopropoxide ligands. The theoretical mass loss for the complete conversion of Sm(O-iPr)₃ to Sm₂O₃ is approximately 46.4%.

-

DSC Peaks: Corresponding endothermic or exothermic peaks in the DSC curve for each decomposition step. The cleavage of bonds during decomposition is typically an endothermic process.

-

Final Plateau: A stable plateau at higher temperatures, with the residual mass corresponding to that of Sm₂O₃.

Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

TGA-MS: Provides real-time information on the mass-to-charge ratio of the evolved gases, allowing for the identification of species like propene (m/z = 42) and isopropanol (m/z = 45, 60).

-

TGA-FTIR: Detects the characteristic infrared absorption bands of the evolved gases, providing functional group information to identify compounds like alcohols (O-H stretch) and alkenes (C=C stretch).

Powder X-ray Diffraction (PXRD)

PXRD is essential for confirming the crystalline structure of the solid residue after thermal decomposition. The diffraction pattern of the final product should match the standard pattern for either the cubic or monoclinic phase of Sm₂O₃, depending on the final decomposition temperature[7][8].

The following diagram outlines a comprehensive experimental workflow for characterizing the thermal stability of this compound:

Caption: Experimental workflow for thermal stability analysis.

Practical Implications for Researchers and Drug Development Professionals

A thorough understanding of the thermal stability of this compound has direct and significant implications for its practical application.

-

In Materials Synthesis:

-

Controlled Nanoparticle Formation: By precisely controlling the temperature and atmosphere during thermal decomposition, the size, crystallinity, and morphology of the resulting Sm₂O₃ nanoparticles can be tailored for specific catalytic or electronic applications[5].

-

Thin Film Deposition: In techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), the volatility and decomposition temperature of the precursor are critical parameters for achieving uniform and high-quality thin films.

-

-

In Drug Development and Delivery:

-

Synthesis of Samarium-Containing Bioceramics: Samarium-doped bioactive glasses and ceramics are being explored for their potential in bone regeneration and as imaging agents. The thermal processing of these materials requires a precursor that decomposes cleanly to the desired oxide phase.

-

Encapsulation and Release Studies: While not a direct therapeutic agent itself, the use of Sm₂O₃ nanoparticles synthesized from this compound as drug carriers is an area of active research. The thermal stability of any residual precursor or byproducts on the nanoparticle surface could influence drug loading and release kinetics.

-

Conclusion: A Precursor of Controlled Transformation

This compound stands as a valuable precursor whose utility is defined by its thermal lability. Its decomposition, whether through a hydrolytic or anhydrous pathway, leads predictably to the formation of samarium(III) oxide. For the researcher, this is not a limitation but an opportunity. By understanding and controlling the parameters of its thermal decomposition—temperature, atmosphere, and the presence of moisture—one can precisely engineer the properties of the final samarium-based material. This guide has laid out the fundamental principles governing the thermal stability of this compound, providing a robust framework for its informed and effective application in the pioneering fields of materials science and drug development.

References

-

Crystal structures and thermal properties of some rare earth alkoxides with tertiary alcohols : Possible precursors for atomic layer deposition of rare earth oxides. (2011). ResearchGate. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014). SlidePlayer. [Link]

-

Preparation of some alkoxides and phenoxides of samarium. (1971). ResearchGate. [Link]

-

Synthesis and some properties of yttrium and lanthanide isopropoxides. (1967). ACS Publications. [Link]

-

Formation and Characterization of Samarium Oxide Generated from Different Precursors. (2002). ElectronicsAndBooks. [Link]

-

XRD patterns of Sm 2 O 3 nanoparticles prepared at 600 @BULLET C (a)... ResearchGate. [Link]

-

Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol. Hindawi. [Link]

-

Method development in thermal analysis. Part 2. (2006). Mettler Toledo. [Link]

-

Thermal Analysis in Practice Tips and Hints. Mettler Toledo. [Link]

-

This compound. Ereztech. [Link]

-

A Simple Way to Synthesize of Samarium Oxide Nanoparticles: Characterization and Effect of pH on Morphology. (2016). Semantic Scholar. [Link]

-

Photochemical Synthesis and Characterization of Novel Samarium Oxide Nanoparticles: Toward a Heterogeneous Brønsted Acid Cataly. (2014). The Royal Society of Chemistry. [Link]

-

Sm2O3 and Sm2O3-based nanostructures for photocatalysis, sensors, CO conversion, and biological applications. (2022). Catalysis Science & Technology (RSC Publishing). [Link]

-

The thermal decomposition of Samarium-Thiocyanate-Based ionic liquids. (2021). Journal of Molecular Liquids. [Link]

-

XRD pattern of the samarium oxide nanoparticles prepared by thermal... ResearchGate. [Link]

-

Synthesis and Characterization of Sm2O3 Nanoparticles using combustion method. (2017). IRJET. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

-

Bio-directed Synthesis of Sm2O3 NPs by Hibiscus Syriacus Ardens flower extract as an effective catalyst in the preparation of benzimidazole derivatives. (2019). Nanochemistry Research. [Link]

-

Synthesis and Characterization of Solvated Lanthanide Tris(trimethylsilyl)siloxides. (2022). Inorganic Chemistry. [Link]

-

Experimental Design for the Optimization of Hydrothermal Synthesis of Samarium Oxide (Sm2O3) Nanoparticles under Supercritical Water Condition. Semantic Scholar. [Link]

-

2.8: Thermal Analysis. (2022). Chemistry LibreTexts. [Link]

-

Formation and characterization of samarium oxide generated from different precursors. ElectronicsAndBooks. [Link]

-

Thermal Analysis (TGA/DTA/DSC). ASU Core Research Facilities. [Link]

-

Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019). C-Therm Technologies Ltd.. [Link]

-

Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. [Link]

-

X-ray diffraction pattern of Samarium oxide (Sm2O3) doped borate glass. ResearchGate. [Link]

-

Synthesis and characterization of solvated lanthanide(II) bis(triisopropylsilyl)phosphide complexes. (2022). ChemRxiv. [Link]

-

THERMODYNAMICS OF CRITICAL RARE EARTH MINERALS. (2019). WSU Research Exchange. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

-

This compound. E FORU Materials Inc.. [Link]

-

Synthesis and characterization of samarium (III) hydroxide nanostructures. ResearchGate. [Link]

-

Synthesis, Characterization and Thermal Decomposition of Samarium Complexes. (2010). ResearchGate. [Link]

-

Trends in Structure and Thermodynamic Properties of Normal Rare Earth Carbonates and Rare Earth Hydroxycarbonates. (2020). MDPI. [Link]

-

Thermal Reactions in the Mass Spectrometer (EI-MS). Thieme. [Link]

-

Thermodynamic Properties of Rare Earth Sesquioxides. (2015). eScholarship@McGill. [Link]

-

Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Solvothermal synthesis of lanthanide-functionalized graphene oxide nanocomposites. (2023). University of Groningen research portal. [Link]

-

Why does the thermal stability of hydroxides alkali earth metals increase down the group? (2018). Quora. [Link]

-

A Simple Method for Synthesis of Nanocrystalline Sm2O3 Powder by Thermal Decomposition of Samarium Nitrate. ResearchGate. [Link]

-

Sm2O3 and Sm2O3-based nanostructures for photocatalysis, sensors, CO conversion, and biological applications. (2022). Catalysis Science & Technology. [Link]

-

Synthesis of samarium sesquioxide from the thermal decomposition of samarium oxychloride. (2015). CONICET. [Link]

Sources

- 1. This compound | 3504-40-3 [amp.chemicalbook.com]

- 2. This compound | Samarium i-propoxide | C9H21O3Sm - Ereztech [ereztech.com]

- 3. Samarium(III) IsopropoxideCAS #: 3504-40-3 [eforu-chemical.com]

- 4. researchgate.net [researchgate.net]

- 5. irjet.net [irjet.net]

- 6. A Simple Way to Synthesize of Samarium Oxide Nanoparticles: Characterization and Effect of pH on Morphology | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Spectroscopic-Analysis-of-Samarium(III)-Isopropoxide>An In-depth Technical Guide to the Spectroscopic Analysis of Samarium(III) Isopropoxide

Introduction: The Unique Nature of Samarium(III) Isopropoxide

This compound, Sm[OCH(CH₃)₂]₃, is a lanthanide alkoxide that serves as a critical precursor in materials science, particularly in the synthesis of samarium-based oxides and as a catalyst.[1] Its utility is deeply rooted in its chemical structure and reactivity, which are best elucidated through spectroscopic techniques. However, the analysis of this compound is not straightforward. The samarium(III) ion is paramagnetic, a characteristic that profoundly influences its spectroscopic signatures, especially in Nuclear Magnetic Resonance (NMR). This guide provides a comprehensive exploration of the NMR and Infrared (IR) spectroscopic analysis of this compound, offering field-proven insights into experimental design and data interpretation for researchers and professionals in drug development and materials science.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Navigating the Paramagnetic Landscape

NMR spectroscopy of paramagnetic compounds is often perceived as challenging, but it is a powerful tool for investigating the electronic and molecular structure of lanthanide complexes.[2] The presence of unpaired electrons in the samarium(III) ion leads to significant deviations from the spectra of diamagnetic analogues, manifesting as large chemical shifts and broadened linewidths.[3][4]

The Causality Behind Paramagnetic NMR Phenomena

The interaction between the unpaired electrons of the Sm³⁺ ion and the nuclear spins of the isopropoxide ligand gives rise to two primary effects:

-

Contact (Scalar) Shift: This arises from the delocalization of unpaired electron spin density through the chemical bonds to the ligand nuclei.[4]

-

Pseudocontact (Dipolar) Shift: This is a through-space interaction between the magnetic moments of the electron and the nucleus, dependent on the geometry of the complex.[4]

These paramagnetic shifts can be substantial, often shifting signals far outside the typical spectral range of diamagnetic compounds.[5] Furthermore, the rapid relaxation of the unpaired electrons can lead to significant broadening of the NMR signals, which can sometimes render them undetectable.[4] However, for many lanthanide complexes, including those of samarium, the electron relaxation times are sufficiently fast to allow for the observation of reasonably sharp NMR spectra.[5]

Experimental Protocol for ¹H NMR of this compound

A self-validating protocol for acquiring a meaningful ¹H NMR spectrum of this compound requires careful attention to sample preparation and instrument parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Due to the moisture-sensitive nature of this compound, all manipulations must be performed under an inert atmosphere (e.g., in a glovebox).[6]

-

Use deuterated solvents that have been rigorously dried over a suitable drying agent (e.g., sodium potassium alloy) and degassed.[7] Commonly used solvents include benzene-d₆ or toluene-d₈.

-

Prepare a solution of the complex at a known concentration. It is advisable to start with a relatively low concentration to minimize intermolecular interactions that can exacerbate line broadening.

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer to improve signal dispersion.

-

Employ a short pulse width to ensure uniform excitation across the wide spectral range expected for a paramagnetic sample.[3]

-

Set a short relaxation delay (D1) due to the accelerated relaxation of nuclei in paramagnetic compounds.[8]

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the signals may be broad.

-

-

Data Processing:

-

Apply a line-broadening factor (apodization) during Fourier transformation to improve the appearance of broad peaks.

-

Carefully phase the spectrum, which can be challenging for broad signals.

-

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two main signals corresponding to the methine (-CH) and methyl (-CH₃) protons of the isopropoxide ligands.

-

Chemical Shifts: The signals will be significantly shifted from their typical diamagnetic positions (around 4.0 ppm for the methine and 1.2 ppm for the methyl protons). In some samarium complexes, these signals can be shifted both upfield and downfield.[9][10] For instance, a reported ¹H NMR spectrum of a related samarium isopropoxide complex in CDCl₃ showed a broad peak for the methyl protons at δ 1.29 and a multiplet for the methine protons at δ 4.01.

-

Signal Broadening: The proximity of the protons to the paramagnetic samarium center will influence the degree of broadening. The methine proton, being closer, is expected to exhibit a broader signal than the more distant methyl protons.[9]

-

Integration: The relative integration of the methine and methyl proton signals should correspond to the 1:6 ratio of these protons in the isopropoxide ligand.

| Proton Type | Typical Diamagnetic Shift (ppm) | Expected Paramagnetic Shift (ppm) | Expected Linewidth |

| Methine (-CH) | ~4.0 | Highly variable (upfield or downfield) | Broad |

| Methyl (-CH₃) | ~1.2 | Highly variable (upfield or downfield) | Broader than diamagnetic, but potentially sharper than the methine signal |

Table 1: Expected ¹H NMR characteristics for this compound.

Part 2: Infrared (IR) Spectroscopy - Probing Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12] For this compound, IR spectroscopy is instrumental in confirming the presence of the isopropoxide ligands and the formation of the samarium-oxygen bond.

The Causality Behind IR Absorptions

For a vibrational mode to be IR active, there must be a change in the dipole moment of the molecule during the vibration.[13] The key vibrational modes for this compound include:

-

C-H stretching and bending vibrations of the methyl and methine groups.

-

C-O stretching vibrations of the isopropoxide ligand.

-

Sm-O stretching vibrations corresponding to the metal-ligand bond.

Experimental Protocol for IR Spectroscopy of this compound

Given that this compound is a solid and sensitive to moisture, the following protocol is recommended.[14][15]

Step-by-Step Methodology:

-

Sample Preparation (Nujol Mull):

-

Inside a glovebox, grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to create a fine paste.

-

Spread the mull evenly between two potassium bromide (KBr) or cesium iodide (CsI) plates. CsI plates are preferred for measurements in the far-IR region where Sm-O vibrations are expected.

-

Assemble the plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹ for the mid-IR and extending lower for the far-IR).

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption bands.

-

Interpreting the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure.

-

C-H Vibrations: Strong bands in the region of 2970-2850 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups.[16] Bending vibrations for the CH₃ groups are expected around 1470-1370 cm⁻¹.[16]

-

C-O Stretching: The C-O stretching vibration in metal alkoxides typically appears as a strong band in the 1150-950 cm⁻¹ region.[17][18] For metal isopropoxides, absorptions in the 1160-940 cm⁻¹ range are characteristic.

-

Sm-O Stretching: The Sm-O stretching vibrations are found in the far-infrared region, typically between 600 and 400 cm⁻¹.[19] These bands are direct evidence of the coordination of the isopropoxide ligand to the samarium metal center.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | 2970-2850 | Strong |

| C-H Bend | 1470-1370 | Medium |

| C-O Stretch | 1160-940 | Strong |

| Sm-O Stretch | 600-400 | Medium to Weak |

Table 2: Key IR absorption bands for this compound.

Part 3: Integrated Spectroscopic Workflow and Data Visualization

A cohesive understanding of the structure of this compound is best achieved by integrating the data from both NMR and IR spectroscopy. The following workflow illustrates this synergistic approach.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

The molecular structure of this compound, which can be confirmed by this workflow, is depicted below. Note that lanthanide alkoxides can form oligomeric structures.[20]

Caption: Monomeric structure of this compound.

Conclusion

The spectroscopic analysis of this compound, while complicated by its paramagnetic nature, provides invaluable structural information when approached with a sound understanding of the underlying principles and meticulous experimental technique. NMR spectroscopy, despite the challenges of paramagnetic shifts and line broadening, offers detailed insights into the electronic environment of the isopropoxide ligands. Complementarily, IR spectroscopy provides definitive evidence of the key functional groups and the crucial metal-oxygen bond. By integrating these techniques, researchers can confidently characterize this compound, ensuring its quality and suitability for its intended applications in advanced materials and catalysis.

References

- 1. americanelements.com [americanelements.com]

- 2. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]

- 3. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 5. vibgyorpublishers.org [vibgyorpublishers.org]

- 6. This compound | 3504-40-3 [amp.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 12. youtube.com [youtube.com]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. This compound | Samarium i-propoxide | C9H21O3Sm - Ereztech [ereztech.com]

- 15. 异丙氧基钐(III) 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 510. The infrared spectra of some metal alkoxides, trialkylsilyloxides, and related silanols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hydrolysis Behavior of Samarium(III) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the hydrolysis behavior of Samarium(III) isopropoxide, Sm(OiPr)3. As a key precursor in the sol-gel synthesis of samarium-based nanomaterials, a thorough understanding of its reaction with water is paramount for controlling the morphology, size, and properties of the resulting products. This document delves into the synthesis of the precursor, the intricate mechanisms of its hydrolysis and condensation, critical factors influencing these processes, and detailed experimental protocols for both studying the hydrolysis behavior and synthesizing samarium oxide nanoparticles. The insights provided herein are intended to empower researchers in the fields of materials science, catalysis, and nanomedicine to harness the full potential of this versatile lanthanide alkoxide.

Introduction: The Significance of Controlled Hydrolysis

This compound is a metal-organic compound that serves as a molecular precursor for the synthesis of samarium oxide (Sm₂O₃) and samarium hydroxide (Sm(OH)₃) nanomaterials. These materials are of significant interest due to their applications in catalysis, high-efficiency phosphors, and as neutron absorbers in nuclear reactors. The sol-gel process, a wet-chemical technique, is a widely employed method for producing these nanomaterials with precise control over their final properties[1][2]. The cornerstone of the sol-gel process is the controlled hydrolysis and condensation of a metal alkoxide precursor.

The hydrolysis of this compound is a complex process involving the stepwise replacement of isopropoxide (-OiPr) groups with hydroxyl (-OH) groups, followed by condensation reactions that form samarium-oxo-samarium (Sm-O-Sm) or samarium-hydroxo-samarium (Sm-OH-Sm) bridges. The kinetics and pathway of these reactions dictate the structure of the resulting inorganic network, which ultimately determines the characteristics of the final material. This guide provides a detailed exploration of these phenomena, offering both theoretical understanding and practical experimental guidance.

Synthesis of this compound: The Precursor

The quality and purity of the this compound precursor are critical for reproducible hydrolysis studies and nanoparticle synthesis. While commercially available, synthesis in the laboratory allows for greater control over purity. A common and effective method involves the reaction of anhydrous Samarium(III) chloride with a suitable isopropoxide salt in an inert solvent.

Synthesis Protocol

This protocol is adapted from established methods for the synthesis of lanthanide alkoxides.

Materials:

-

Anhydrous Samarium(III) chloride (SmCl₃)

-

Potassium isopropoxide (KOiPr) or Sodium isopropoxide (NaOiPr)

-

Anhydrous isopropanol

-

Anhydrous benzene (or toluene)

-

Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Potassium Isopropoxide (in-situ): In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), react a known amount of potassium metal with an excess of anhydrous isopropanol until all the metal has dissolved. Remove the excess isopropanol under vacuum to obtain solid potassium isopropoxide.

-

Reaction: In a separate Schlenk flask, suspend anhydrous Samarium(III) chloride in anhydrous benzene. To this stirred suspension, add a stoichiometric amount (3 equivalents) of the freshly prepared potassium isopropoxide solution in benzene/isopropanol dropwise at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 12-24 hours to ensure the completion of the reaction.

-

Isolation: Cool the mixture to room temperature, allowing the precipitated potassium chloride (KCl) to settle. Filter the mixture under an inert atmosphere to remove the KCl.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield crude this compound. The product can be further purified by sublimation or recrystallization from a minimal amount of hot, anhydrous benzene.

-

Characterization: The final product should be a white to cream-colored, moisture-sensitive powder or chunks[3][4][5]. Characterization can be performed using elemental analysis, FTIR, and NMR spectroscopy (for diamagnetic analogues).

The Hydrolysis and Condensation Mechanism

The hydrolysis of this compound is not a simple, one-step reaction but rather a cascade of sequential and competing reactions. The overall process can be divided into two main stages: hydrolysis and condensation.

Step 1: Hydrolysis

Hydrolysis involves the nucleophilic attack of water on the electrophilic samarium center, leading to the replacement of an isopropoxide group with a hydroxyl group and the liberation of isopropanol[1][6]. This is a stepwise process:

-

First Hydrolysis: Sm(OiPr)₃ + H₂O ⇌ Sm(OiPr)₂(OH) + iPrOH

-

Second Hydrolysis: Sm(OiPr)₂(OH) + H₂O ⇌ Sm(OiPr)(OH)₂ + iPrOH

-

Third Hydrolysis: Sm(OiPr)(OH)₂ + H₂O ⇌ Sm(OH)₃ + iPrOH

The rate of hydrolysis is generally fast for lanthanide alkoxides due to the high electropositivity and large ionic radius of the lanthanide ions, which makes them susceptible to nucleophilic attack[7].

Step 2: Condensation

Condensation reactions occur concurrently with hydrolysis and involve the formation of Sm-O-Sm (oxolation) or Sm-OH-Sm (olation) bridges, leading to the growth of oligomers and eventually a solid network. There are two primary condensation pathways:

-

Oxolation: Reaction between a hydroxyl group and an isopropoxide group to form an oxo-bridge and an isopropanol molecule. (OiPr)₂Sm-OH + (OiPr)₃Sm → (OiPr)₂Sm-O-Sm(OiPr)₂ + iPrOH

-

Olation: Reaction between two hydroxyl groups to form a hydroxo-bridge and a water molecule. (OiPr)₂Sm-OH + HO-Sm(OiPr)₂ → (OiPr)₂Sm-(OH)-Sm(OiPr)₂ + H₂O

The formation of polynuclear hydroxo-alkoxo clusters is a common feature in the hydrolysis of lanthanide alkoxides[8][9]. These clusters can act as building blocks for the final material.

Diagram: Proposed Hydrolysis and Condensation Pathway of this compound

Caption: A simplified schematic of the hydrolysis and condensation of Sm(OiPr)₃.

Factors Influencing Hydrolysis Behavior

The outcome of the hydrolysis of this compound is highly sensitive to several experimental parameters. Understanding and controlling these factors is key to achieving desired material properties.

| Parameter | Effect on Hydrolysis and Condensation | Impact on Final Product | References |

| Water-to-Alkoxide Ratio (h) | A higher 'h' value generally accelerates both hydrolysis and condensation rates. At low 'h', soluble oligomeric species may form, while high 'h' leads to rapid precipitation. | Influences particle size and morphology. High 'h' can lead to larger, more aggregated particles. | [10][11] |

| pH (Catalyst) | Acidic conditions tend to promote hydrolysis over condensation, leading to more linear or weakly branched polymers. Basic conditions catalyze both reactions, often resulting in highly cross-linked, particulate gels. | Affects gelation time, porosity, and surface area of the final material. | [1] |

| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation, as well as solvent evaporation. | Can influence the crystallinity and phase of the final oxide material after calcination. | |

| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of the alkoxide and the solubility of intermediate species. Alcohols are commonly used. | Can affect particle size distribution and the degree of agglomeration. | [12] |

| Precursor Concentration | Higher concentrations can lead to faster gelation and potentially larger particle sizes due to increased collision frequency of reacting species. | Affects the density and microstructure of the resulting gel and final material. | |

| Steric Hindrance of Alkoxy Group | Larger alkoxy groups (e.g., tert-butoxide vs. isopropoxide) can sterically hinder the approach of water molecules, slowing the hydrolysis rate. | Allows for better control over the reaction kinetics. | [7][13][14][15] |

Experimental Workflow for Studying Hydrolysis and Nanoparticle Synthesis

This section outlines a typical experimental workflow for investigating the hydrolysis of this compound and its application in the synthesis of samarium oxide nanoparticles.

Diagram: Experimental Workflow

Caption: A typical workflow for sol-gel synthesis of samarium oxide nanoparticles.

Protocol for Sol-Gel Synthesis of Samarium Oxide Nanoparticles

This protocol provides a general framework; specific parameters should be optimized based on the desired material characteristics.

Materials:

-

This compound

-

Anhydrous isopropanol

-

Deionized water

-

Nitric acid or Ammonia solution (as catalyst, optional)

-

Beakers, magnetic stirrer, burette

-

Drying oven, furnace

Procedure:

-

Sol Preparation: In a clean, dry beaker, dissolve a specific amount of this compound in anhydrous isopropanol under vigorous stirring and an inert atmosphere.

-

Hydrolysis Solution Preparation: In a separate beaker, prepare a solution of deionized water in isopropanol. If a catalyst is used, add the appropriate amount of nitric acid (for acid catalysis) or ammonia solution (for base catalysis) to this solution.

-

Controlled Hydrolysis: Add the hydrolysis solution dropwise to the stirred this compound solution using a burette. The rate of addition is a critical parameter for controlling particle size.

-